molecular formula C13H15NO4 B13623075 methyl3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

methyl3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Cat. No.: B13623075
M. Wt: 249.26 g/mol
InChI Key: JUPZGKWUZXVPQF-UHFFFAOYSA-N
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Description

Methyl 3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a complex organic compound with a unique structure that includes a benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with an appropriate ester and a ketone under acidic or basic conditions to form the benzoxazine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzoxazine ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the benzoxazine ring.

Scientific Research Applications

Methyl 3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate involves its interaction with specific molecular targets. The benzoxazine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Methylenedioxyphenylpropan-2-one: This compound has a similar structure but with different functional groups.

    Imidazole Derivatives: These compounds share some structural similarities and are used in various chemical and biological applications.

    Oxazole Derivatives: These compounds also have a heterocyclic ring structure and are used in medicinal chemistry.

Uniqueness

Methyl 3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is unique due to its specific combination of functional groups and the presence of the benzoxazine ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

Methyl 3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Methyl 3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is characterized by a benzoxazine ring structure, which contributes to its biological activity. The molecular formula and weight are essential for understanding its interactions and potential mechanisms of action.

PropertyValue
Chemical NameMethyl 3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
CAS NumberNot specified
Molecular FormulaNot specified
Molecular WeightNot specified

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzoxazine derivatives. For instance, a study evaluated various derivatives and found that compounds similar to methyl 3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine exhibited significant anti-proliferative effects against multiple cancer cell lines. Specifically, the compound demonstrated an IC50 value ranging from 7.84 to 16.2 µM against prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancer cells .

Antimicrobial Activity

Benzoxazine derivatives have also been noted for their antimicrobial effects. A review indicates that modifications in the benzoxazine structure can enhance antibacterial and antifungal activities. The presence of specific functional groups appears to play a critical role in increasing efficacy against various pathogens .

The mechanism through which methyl 3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine exerts its biological effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Additionally, its ability to inhibit enzyme activity related to cell proliferation suggests a multifaceted approach to its anticancer properties .

Case Studies

  • Anticancer Evaluation : In vitro studies demonstrated that methyl 3-oxo derivatives showed over 50% growth inhibition in various cancer cell lines at concentrations as low as 25 µM. This highlights their potential as lead compounds for further development in cancer therapy .
  • Antimicrobial Testing : A comparative study on the antimicrobial efficacy of different benzoxazine derivatives indicated that those with hydroxyl substitutions displayed enhanced activity against both Gram-positive and Gram-negative bacteria .

Future Directions

The promising biological activities of methyl 3-oxo-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine warrant further exploration. Future research should focus on:

  • Structural Optimization : Modifying the chemical structure to enhance potency and selectivity against target cells.
  • Mechanistic Studies : Elucidating the precise mechanisms by which these compounds exert their biological effects.

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

methyl 3-oxo-2-propan-2-yl-4H-1,4-benzoxazine-6-carboxylate

InChI

InChI=1S/C13H15NO4/c1-7(2)11-12(15)14-9-6-8(13(16)17-3)4-5-10(9)18-11/h4-7,11H,1-3H3,(H,14,15)

InChI Key

JUPZGKWUZXVPQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)OC

Origin of Product

United States

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